molecular formula C15H18N2O5 B13446041 Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate

Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate

Cat. No.: B13446041
M. Wt: 306.31 g/mol
InChI Key: OZFCFEHMEDACEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate is a chemical compound with the molecular formula C15H18N2O5. It is known for its role as an impurity in the synthesis of lenalidomide, a drug used in the treatment of multiple myeloma and myelodysplastic syndromes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate typically involves the reaction of phthalic anhydride with amino acids under controlled conditions. The reaction proceeds through the formation of an intermediate isoindolinone, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted isoindolinones .

Scientific Research Applications

Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: As an impurity in lenalidomide synthesis, it is crucial for quality control and regulatory compliance.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate involves its interaction with various molecular targets. It can act as a ligand for enzymes and receptors, modulating their activity and influencing biochemical pathways. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate is unique due to its specific structure and role as an impurity in lenalidomide synthesis. Its presence and concentration are critical for ensuring the quality and efficacy of the final pharmaceutical product .

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

dimethyl 2-(7-amino-3-oxo-1H-isoindol-2-yl)pentanedioate

InChI

InChI=1S/C15H18N2O5/c1-21-13(18)7-6-12(15(20)22-2)17-8-10-9(14(17)19)4-3-5-11(10)16/h3-5,12H,6-8,16H2,1-2H3

InChI Key

OZFCFEHMEDACEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C(=O)OC)N1CC2=C(C1=O)C=CC=C2N

Origin of Product

United States

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